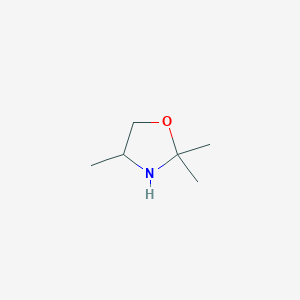
2,2,4-Trimethyloxazilidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyloxazilidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is notable for its stability and versatility, making it a valuable component in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyloxazilidine can be synthesized through several methods. One common approach involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another method includes the use of isobutylaldehyde as a raw material, undergoing aldol condensation and Cannizzaro reactions in the presence of a sodium alcoholate catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyloxazilidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyloxazilidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyloxazilidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it binds to the peptidyl transferase center of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . This mechanism is distinct from other protein synthesis inhibitors, making it a valuable tool in combating antibiotic-resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2,4-Trimethyloxazilidine include other oxazolidines, oxazoles, and thiazoles . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a preferred choice in various applications, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important tool in scientific research and industrial production.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
2,2,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
GUDXOFXWLFMJQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(N1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

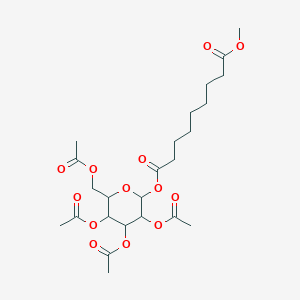
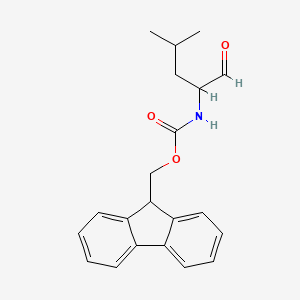
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)



![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
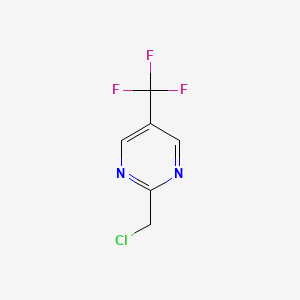
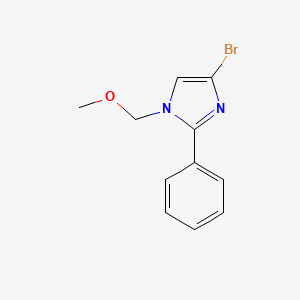
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
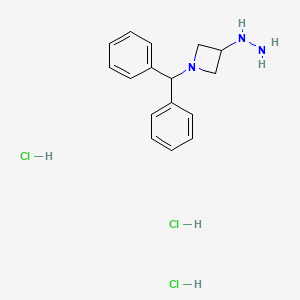
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
